- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104

Cas no 938-16-9 (2,2-Dimethylpropiophenone)

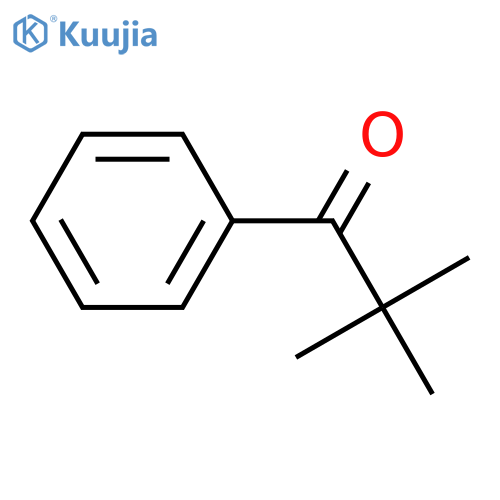

2,2-Dimethylpropiophenone structure

Produktname:2,2-Dimethylpropiophenone

2,2-Dimethylpropiophenone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,2-Dimethyl-1-phenylpropan-1-one

- 2,2-Dimethylpropiophenone~Pivalophenone

- alpha,alpha,alpha-Trimethylacetophenone

- 2,2-Dimethylpropiophenone

- 2,2-Dimethyl-1-phenyl-1-propanone (ACI)

- Pivalophenone (6CI, 7CI, 8CI)

- 1-Phenyl-2,2-dimethyl-1-propanone

- 2,2,2-Trimethylacetophenone

- Phenyl tert-butyl ketone

- tert-Butyl phenyl ketone

- α,α,α-Trimethylacetophenone

- α,α-Dimethylpropiophenone

- CS-0089440

- t-butyl phenyl ketone

- NS00014923

- .alpha.,.alpha.-Dimethylpropiophenone

- 938-16-9

- 5-METHYL-5-NITRO-HEXAN-2-OL

- A844714

- Q27271899

- NCGC00257286-01

- AS-61168

- EN300-49138

- 2,2-Dimethylpropiophenone 98%

- AKOS009157738

- 2,2-Dimethylpropiophenone, 98%

- AI3-11505

- 1-Propanone,2,2-dimethyl-1-phenyl-

- D97414

- EINECS 213-338-0

- MFCD00008844

- DTXCID3028184

- Tox21_303564

- 2,2-Dimethyl-1-phenyl-1-propanone

- DTXSID1048209

- SCHEMBL226691

- UNII-96BA178UNX

- DB-057435

- 96BA178UNX

- 2,2-dimethyl-1-phenyl-propan-1-one

- CAS-938-16-9

- 1-Propanone, 2,2-dimethyl-1-phenyl-

- t-BuBz

- InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H

- Pivalophenone

- CHEMBL479495

-

- MDL: MFCD00008844

- Inchi: 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

- InChI-Schlüssel: OECPUBRNDKXFDX-UHFFFAOYSA-N

- Lächelt: O=C(C(C)(C)C)C1C=CC=CC=1

- BRN: 1906460

Berechnete Eigenschaften

- Genaue Masse: 162.10400

- Monoisotopenmasse: 162.104

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

- Komplexität: 158

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 17.1A^2

- Oberflächenladung: 0

- Tautomerzahl: nichts

- XLogP3: nichts

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Dichte: 0.97 g/mL at 25 °C(lit.)

- Siedepunkt: 219-222 °C(lit.)

- Flammpunkt: Fahrenheit: 188.6° f< br / >Celsius: 87° C< br / >

- Brechungsindex: n20/D 1.508(lit.)

- Wasserteilungskoeffizient: Not miscible with water.

- PSA: 17.07000

- LogP: 2.91540

- Löslichkeit: Nicht bestimmt

2,2-Dimethylpropiophenone Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36

- FLUKA MARKE F CODES:10

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

2,2-Dimethylpropiophenone Zolldaten

- HS-CODE:2914399090

- Zolldaten:

China Zollkodex:

2914399090Übersicht:

291439990. Andere aromatische Ketone ohne andere sauerstoffhaltige Gruppen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

Zusammenfassung:

291439990. andere aromatische Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

2,2-Dimethylpropiophenone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-61168-5MG |

2,2-dimethyl-1-phenylpropan-1-one |

938-16-9 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| abcr | AB178608-1 g |

2,2,2-Trimethylacetophenone, 97%; . |

938-16-9 | 97% | 1g |

€58.00 | 2022-03-04 | |

| abcr | AB178608-25 g |

2,2,2-Trimethylacetophenone, 97%; . |

938-16-9 | 97% | 25g |

€372.00 | 2022-03-04 | |

| Enamine | EN300-49138-5.0g |

2,2-dimethyl-1-phenylpropan-1-one |

938-16-9 | 95% | 5g |

$98.0 | 2023-06-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-5g |

2,2-Dimethylpropiophenone |

938-16-9 | 97% | 5g |

¥1,431.00 | 2022-01-10 | |

| Cooke Chemical | BD0439353-1g |

2,2,2-Trimethylacetophenone |

938-16-9 | 97% | 1g |

RMB 208.80 | 2025-02-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08729-25g |

2,2,2-Trimethylacetophenone, 97% |

938-16-9 | 97% | 25g |

¥7044.00 | 2023-03-01 | |

| Apollo Scientific | OR3517-25g |

2,2-Dimethylpropiophenone |

938-16-9 | 98% | 25g |

£418.00 | 2025-02-19 | |

| Fluorochem | 203963-5g |

2,2-dimethylpropiophenone |

938-16-9 | 98% | 5g |

£143.00 | 2022-03-01 | |

| abcr | AB178608-5g |

2,2,2-Trimethylacetophenone, 97%; . |

938-16-9 | 97% | 5g |

€139.00 | 2024-04-16 |

2,2-Dimethylpropiophenone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 4 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referenz

Herstellungsverfahren 2

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Catalysts: Cesium carbonate , 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes, Journal of the American Chemical Society, 2019, 141(9), 3854-3858

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid , Water ; 8 h, rt

Referenz

- Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Herstellungsverfahren 6

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfide

Referenz

- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide, Tetrahedron, 1989, 45(2), 425-34

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane , Water ; 3 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referenz

- Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst, Organic Letters, 2020, 22(14), 5486-5490

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C

Referenz

- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts, Green Chemistry, 2019, 21(21), 5896-5903

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Sodium acetate , Palladium diacetate , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 96 h, 1 atm, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Referenz

- Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system, RSC Advances, 2015, 5(125), 103210-103217

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene Catalysis, ACS Catalysis, 2020, 10(15), 8524-8529

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ; 0.5 h, rt

1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water

1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water

Referenz

- Highly Efficient, Organocatalytic Aerobic Alcohol Oxidation, Journal of the American Chemical Society, 2011, 133(17), 6497-6500

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 45 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referenz

- Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical Catalysts, Angewandte Chemie, 2013, 52(31), 8093-8097

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 25 min, rt

Referenz

- Oxidation catalysts containing N-oxyl compounds, Japan, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane , Water ; 60 °C

1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C

1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C

Referenz

- The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solvents, Organic & Biomolecular Chemistry, 2008, 6(11), 1961-1965

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Catalysts: Trimethylaluminum Solvents: Toluene ; 0.5 h, rt

1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt

1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt

Referenz

- Efficient and selective Al-catalyzed alcohol oxidation via Oppenauer chemistry, Journal of the American Chemical Society, 2006, 128(39), 12596-12597

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite , Potassium bromide Catalysts: 3-Methyl-4-oxa-5-azatricyclo[4.3.1.13,8]undecane Solvents: Dichloromethane , Water ; 0 °C; 20 min, 0 °C

Referenz

- Alkoxyamine compound as catalyst for oxidation of alcohol, Japan, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 25 h, rt

Referenz

- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ; 8 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water

Referenz

- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships, Journal of Organic Chemistry, 2014, 79(21), 10256-10268

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ; 2 h, rt

Referenz

- A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complex, Synthetic Communications, 2003, 33(22), 3961-3967

2,2-Dimethylpropiophenone Raw materials

- 1-[(2,2-Dimethyl-1-phenylpropoxy)methyl]-4-methoxybenzene

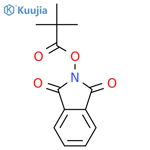

- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-

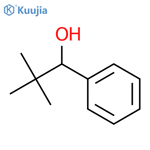

- 2,2-Dimethyl-1-phenyl-1-propanol

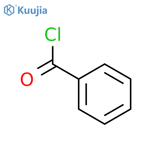

- Benzoyl chloride

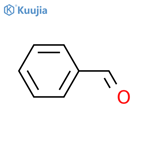

- Benzaldehyde

- Cuprate(1-), iodophenyl-, lithium (1:1)

2,2-Dimethylpropiophenone Preparation Products

2,2-Dimethylpropiophenone Verwandte Literatur

-

1. Ruthenium/base-catalyzed ortho-selective C–H arylation of acylarenes with halogenated arylboronatesTetsuya Yamamoto,Tetsu Yamakawa RSC Adv. 2015 5 105829

-

Masanori Shigeno,Akihisa Kajima,Kunihito Nakaji,Kanako Nozawa-Kumada,Yoshinori Kondo Org. Biomol. Chem. 2021 19 983

-

Aleksandra Zió?kowska,Natalia Szynkiewicz,?ukasz Ponikiewski Inorg. Chem. Front. 2021 8 3851

-

Qing-Zhong Zheng,Yu-Feng Liang,Chong Qin,Ning Jiao Chem. Commun. 2013 49 5654

-

5. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactionsKeith Smith,Gamal A. El-Hiti Green Chem. 2011 13 1579

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ketone

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Karbonylverbindungen Ketone

938-16-9 (2,2-Dimethylpropiophenone) Verwandte Produkte

- 611-70-1(Isobutyrophenone)

- 466-37-5(2,2,2-Triphenylacetophenone)

- 103931-20-0(1-(4-Acetylphenyl)-2-methyl-1-propanone)

- 16819-79-7(2-Methyl-1-phenylbutan-1-one)

- 1361861-36-0(3,5-Bis(3,5-dichlorophenyl)-2-hydroxypyridine)

- 2763759-68-6(1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride)

- 1519274-14-6(1-(2-Methyl-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid)

- 2228926-34-7(1-1-(dimethoxymethyl)cyclopropylcyclopropan-1-amine)

- 149707-41-5(2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid)

- 351983-31-8(5-chlorothiophene-2-carbohydrazide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:938-16-9)2,2,2-Trimethylacetophenone

Reinheit:99%

Menge:25g

Preis ($):426.0